4-Amino-4-oxobutanoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

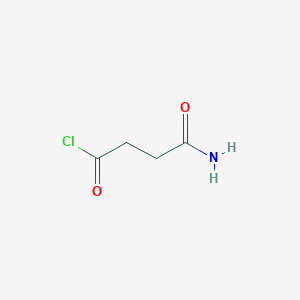

4-Amino-4-oxobutanoyl chloride is an organic compound with the molecular formula C4H6ClNO2 It is a derivative of butanoyl chloride, characterized by the presence of an amino group and a keto group on the same carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-oxobutanoyl chloride typically involves the reaction of 4-aminobutyric acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:

4-Aminobutyric acid+Thionyl chloride→4-Amino-4-oxobutanoyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually conducted at room temperature, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-oxobutanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-aminobutyric acid and hydrochloric acid.

Condensation Reactions: It can react with compounds containing active hydrogen atoms, such as amines or alcohols, to form various condensation products.

Common Reagents and Conditions

Amines: React with this compound to form amides.

Alcohols: React to form esters.

Thiols: React to form thioesters.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

4-Amino-4-oxobutanoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, such as antiviral agents and anticancer agents.

Antiviral Agents

4-amino-4-oxobutanoyl peptides are potent inhibitors of viral replication, especially the Hepatitis C virus . These peptides can be synthesized using this compound as a building block . Pharmaceutical compositions containing these peptides can be used to treat viral infections, including Hepatitis C infections, in mammals .

Anticancer Agents

this compound is used in synthesizing anticancer compounds . For instance, it is utilized in creating hydrazinyl-4-oxobutanoic acid derivatives, which are then reacted to form various heterocyclic compounds with anticancer activity . Research indicates that (hydrazinyl)-oxobutanoyl chloride shows increased cytotoxic activity compared to its propionic acid precursor .

Synthesis of Novel Chemical Compounds

This compound is a versatile reagent in chemical synthesis for creating novel compounds with specific properties .

Synthesis of 1,3,4-Thiadiazoles

this compound can be used to synthesize 1,3,4-thiadiazoles, which exhibit various biological activities, including anticancer, antiepileptic, antiviral, antibacterial, and antifungal properties . The reaction of this compound with specific chemicals leads to the formation of these complex structures .

Synthesis of Sugar Hydrazones

Reacting a hydrazide derivative of 4-amino-4-oxobutanoic acid with monosaccharide aldoses, such as D-mannose, D-arabinose, and D-xylose, produces sugar hydrazones . These sugar hydrazones are important in creating new sugar derivatives with potential biological activities .

Use in Studying Platelet Aggregation

Mechanism of Action

The mechanism of action of 4-Amino-4-oxobutanoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of amides, esters, and other compounds.

Comparison with Similar Compounds

Similar Compounds

4-Aminobutyric acid: A precursor in the synthesis of 4-Amino-4-oxobutanoyl chloride.

Butanoyl chloride: Lacks the amino group present in this compound.

4-Amino-4-oxobutanoic acid: Similar structure but lacks the chloride group.

Uniqueness

This compound is unique due to the presence of both an amino group and a keto group on the same carbon chain, along with a reactive chloride group. This combination of functional groups makes it a versatile intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 4-Amino-4-oxobutanoyl chloride to ensure high purity and yield?

- Methodological Answer : The synthesis typically involves reacting 4-amino-4-oxobutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:

- Maintaining a dry environment (e.g., using molecular sieves) to prevent hydrolysis.

- Controlling reaction temperature (0–5°C) to minimize side reactions.

- Purification via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane).

- Purity validation using 1H-NMR (to confirm absence of hydroxyl groups) and HPLC (≥98% purity threshold) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use inert gas (N₂/Ar) purging in reactions to avoid moisture exposure. Employ glassware dried at 120°C.

- Storage : Store in airtight, amber vials at –20°C with desiccants (e.g., silica gel). Monitor stability via periodic FT-IR to detect hydrolysis (e.g., carbonyl peak shifts at ~1750 cm⁻¹) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use 1H-NMR (amide proton at δ 6.8–7.2 ppm, carbonyl at δ 170–175 ppm) and X-ray crystallography (for crystalline derivatives) .

- Purity Assessment : HPLC with UV detection (λ = 210–220 nm) and Karl Fischer titration (water content <0.1%) .

Advanced Research Questions

Q. How can the reactivity of this compound be modulated for selective peptide coupling in antiviral drug development?

- Methodological Answer :

- Activation Strategies : Use coupling agents like HOBt/DCC to enhance acylation efficiency in peptide synthesis.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.

- Selectivity Control : Introduce steric hindrance via tert-butyloxycarbonyl (Boc) protection on the amino group to direct coupling to specific residues. Validate using LC-MS and antiviral assays (e.g., HIV-1 protease inhibition) .

Q. What strategies resolve contradictions in reported biological activities of 4-Amino-4-oxobutanoyl derivatives?

- Methodological Answer :

- Systematic Variability Analysis : Compare synthetic routes (e.g., Boc vs. Fmoc protection) and impurity profiles (e.g., residual solvents in NMR).

- Biological Replicates : Use orthogonal assays (e.g., cell-based vs. enzymatic inhibition) to confirm activity. For example, discrepancies in viral inhibition may arise from cytotoxicity; perform MTT assays alongside replication studies .

Q. How do structural modifications in this compound derivatives affect their metal-binding properties and bioactivity?

- Methodological Answer :

- Coordination Studies : Synthesize derivatives with electron-withdrawing groups (e.g., -F) and analyze metal complexes (e.g., Cu²⁺, Zn²⁺) via UV-Vis spectroscopy and cyclic voltammetry.

- Bioactivity Correlation : Test metal complexes for antimicrobial activity (MIC assays) and compare with parent compounds. For example, Cu(II) complexes may enhance activity due to redox cycling .

Properties

Molecular Formula |

C4H6ClNO2 |

|---|---|

Molecular Weight |

135.55 g/mol |

IUPAC Name |

4-amino-4-oxobutanoyl chloride |

InChI |

InChI=1S/C4H6ClNO2/c5-3(7)1-2-4(6)8/h1-2H2,(H2,6,8) |

InChI Key |

WLCIVIVRMQHKND-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)Cl)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.